molecular formula C11H13NO3 B11475136 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B11475136
M. Wt: 207.23 g/mol
InChI Key: JWNIUACERQGKGQ-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is an organic compound with a unique structure that includes a benzodioxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves the formation of the benzodioxepin ring followed by the introduction of the acetamide group. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. The acetamide group can then be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzodioxepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This differentiates it from other benzodioxepin derivatives, which may have different substituents and, consequently, different reactivity and applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C11H13NO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H2,12,13)

InChI Key

JWNIUACERQGKGQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)N)OC1

Origin of Product

United States

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